molecular formula C14H23NO2 B15256392 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine

Cat. No.: B15256392
M. Wt: 237.34 g/mol
InChI Key: MKVHHVCGUWHDRD-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C14H23NO2. It is often used in biochemical research and has various applications in different scientific fields. This compound is known for its unique structure, which includes a methoxy group and a methylbutoxy group attached to a phenyl ring, along with an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 3-methylbutanol.

    Etherification: The 3-methoxyphenol undergoes etherification with 3-methylbutanol in the presence of a strong acid catalyst to form 3-methoxy-4-(3-methylbutoxy)phenol.

    Amination: The resulting product is then subjected to amination using ethanamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted phenyl ethanamines.

Scientific Research Applications

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride: A hydrochloride salt form of the compound with similar properties.

    3-Methoxy-3-methyl-1-butanol: A related compound used as a solvent and in the production of industrial detergents.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

1-[3-methoxy-4-(3-methylbutoxy)phenyl]ethanamine

InChI

InChI=1S/C14H23NO2/c1-10(2)7-8-17-13-6-5-12(11(3)15)9-14(13)16-4/h5-6,9-11H,7-8,15H2,1-4H3

InChI Key

MKVHHVCGUWHDRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(C)N)OC

Origin of Product

United States

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